6-Chloro-1-(3,4-dichlorophenyl)-1-oxohexane
Overview
Description
The compound "6-Chloro-1-(3,4-dichlorophenyl)-1-oxohexane" is not directly studied in the provided papers. However, the papers do discuss related chlorinated compounds and their properties, which can provide insights into the behavior of chlorinated organic molecules. For instance, the use of 1,6-dichlorohexane (1,6-DCH) as an organic solvent in ion-transfer voltammetry suggests that chlorinated hexanes can serve as solvents in electrochemical studies .
Synthesis Analysis
While the synthesis of "6-Chloro-1-(3,4-dichlorophenyl)-1-oxohexane" is not explicitly described, the papers do detail the synthesis of other complex chlorinated compounds. For example, the synthesis and characterization of (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one involved NMR and HRMS spectroscopy, and its structure was confirmed by X-ray crystallography . This suggests that similar analytical techniques could be applied to the synthesis and characterization of "6-Chloro-1-(3,4-dichlorophenyl)-1-oxohexane".
Molecular Structure Analysis
The molecular structures of chlorinated compounds are often complex and can exhibit various conformations. For instance, the crystal and molecular structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine shows a planar condensed ring system and a chair conformation for the cyclohexane ring . Similarly, the structure of ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate displays different conformations for the cyclohexene ring . These findings indicate that "6-Chloro-1-(3,4-dichlorophenyl)-1-oxohexane" may also exhibit a complex conformation that could be elucidated using X-ray crystallography.
Chemical Reactions Analysis
The papers do not provide specific reactions for "6-Chloro-1-(3,4-dichlorophenyl)-1-oxohexane", but they do discuss the behavior of chlorinated compounds in various chemical contexts. For example, the ion-transfer voltammetry study involving 1,6-DCH suggests that chlorinated hexanes can participate in reversible electrochemical reactions . This implies that "6-Chloro-1-(3,4-dichlorophenyl)-1-oxohexane" might also engage in similar reversible reactions, which could be studied using voltammetric techniques.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds can be quite diverse. The voltammetric behavior of 1,6-DCH indicates that the potential window and the behavior of ion transfer at the organic|water interface are influenced by the chlorination of the organic solvent . Additionally, the crystal structure analysis of related compounds provides information on intermolecular interactions, such as hydrogen bonds and C-H...O interactions . These studies suggest that "6-Chloro-1-(3,4-dichlorophenyl)-1-oxohexane" would likely have specific physical and chemical properties that could be explored through similar experimental approaches.
Scientific Research Applications
Environmental Impact and Degradation
Studies on the environmental impact of chlorinated compounds, including those structurally similar to 6-Chloro-1-(3,4-dichlorophenyl)-1-oxohexane, highlight their persistence and potential toxic effects in aquatic environments. Chlorophenols, for example, exhibit moderate toxicity to mammalian and aquatic life, with long-term exposure posing considerable risks to fish. Their persistence in the environment varies, influenced by the presence of microflora capable of biodegradation, and they generally have a low potential for bioaccumulation. However, chlorophenols are noted for their significant organoleptic effects (K. Krijgsheld & A. D. Gen, 1986).
Oxidation and Catalysis
Research on the oxidation of cyclohexane, which shares similarities with the structure of 6-Chloro-1-(3,4-dichlorophenyl)-1-oxohexane, reveals the industrial significance of this process for producing key intermediates like cyclohexanol and cyclohexanone. These intermediates are crucial for the manufacture of nylons. The review of catalytic materials for cyclohexane oxidation emphasizes the use of metal and metal oxide catalysts for high selectivity and conversion efficiency. Gold nanoparticles on silica, in particular, have shown promise due to their high selectivity and conversion rates, highlighting the potential for innovative catalyst design in the oxidation of complex organochlorines (A. Abutaleb & M. Ali, 2021).
Contamination and Environmental Fate
The environmental fate of chlorinated compounds, including those related to 6-Chloro-1-(3,4-dichlorophenyl)-1-oxohexane, has been extensively studied. Dichlorodiphenyltrichloroethanes (DDTs) and hexachlorocyclohexanes (HCHs) are highlighted for their contamination levels, distribution, and toxic effects. These studies provide crucial insights into the persistence, bioaccumulation, and potential ecological and health risks posed by such compounds, underlining the need for effective management and remediation strategies (G. Ahmed et al., 2015).
Dechlorination and Remediation
The degradation of chlorophenols through processes like dechlorination is crucial for remediating environments contaminated with chlorinated organic compounds. Zero-valent iron (ZVI) and iron-based bimetallic systems have been studied for their efficiency in dechlorinating chlorophenols, demonstrating potential for removing these toxic compounds from wastewater. The formation of iron oxides on ZVI surfaces plays a significant role in the reactivity and longevity of these systems, suggesting pathways for enhancing the efficacy of remediation technologies (B. Gunawardana, N. Singhal, & P. Swedlund, 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-1-(3,4-dichlorophenyl)hexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3O/c13-7-3-1-2-4-12(16)9-5-6-10(14)11(15)8-9/h5-6,8H,1-4,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQONOWOIXRTQBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCCCl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645150 | |
Record name | 6-Chloro-1-(3,4-dichlorophenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-(3,4-dichlorophenyl)-1-oxohexane | |
CAS RN |
898761-00-7 | |
Record name | 6-Chloro-1-(3,4-dichlorophenyl)-1-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1-(3,4-dichlorophenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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